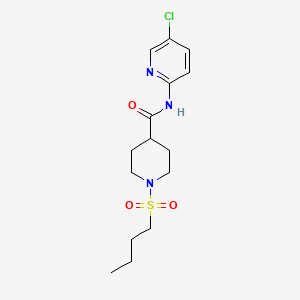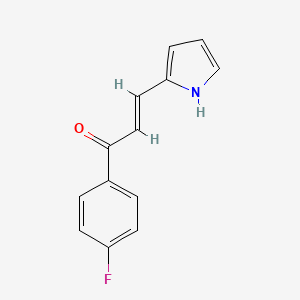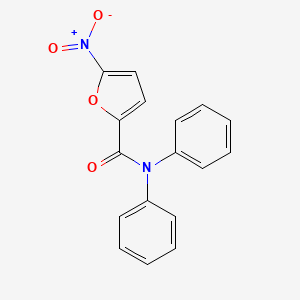
(4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one is a synthetic organic compound It features a pyrazolone core, which is a five-membered lactam ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with a β-diketone.
Introduction of substituents: The phenyl, pyridinylmethylidene, and trichlorophenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions
(4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, (4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Research into its biological effects could lead to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it could inhibit specific pathways involved in inflammation.
相似化合物的比较
Similar Compounds
(4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-phenylpyrazol-3-one: Similar structure but lacks the trichlorophenyl group.
(4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4-dichlorophenyl)pyrazol-3-one: Similar structure but with fewer chlorine atoms.
Uniqueness
The presence of the trichlorophenyl group in (4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one may confer unique chemical properties, such as increased hydrophobicity or altered reactivity, compared to similar compounds.
属性
IUPAC Name |
(4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3N3O/c22-15-11-17(23)20(18(24)12-15)27-21(28)16(10-13-6-8-25-9-7-13)19(26-27)14-4-2-1-3-5-14/h1-12H/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSGVUNQUSVNRP-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=NC=C3)C4=C(C=C(C=C4Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=NC=C3)C4=C(C=C(C=C4Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol](/img/structure/B5353369.png)
![methyl (2Z)-2-(1H-indol-3-ylmethylidene)-7-methyl-3-oxo-5-(2-propan-2-yloxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5353377.png)

![3-(2-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5353389.png)
![4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5353394.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-furyl)-2-oxoacetamide](/img/structure/B5353401.png)
![4-bromo-N-{2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5353409.png)

![3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide](/img/structure/B5353425.png)
![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5353436.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5353438.png)
![2-[methyl(2-phenylethyl)amino]-N-[(6-methyl-2-pyridinyl)methyl]-2-indanecarboxamide](/img/structure/B5353440.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5353451.png)
